molecular formula C13H21NO6 B13893822 O1-tert-butyl O2,O5-dimethyl trans-pyrrolidine-1,2,5-tricarboxylate

O1-tert-butyl O2,O5-dimethyl trans-pyrrolidine-1,2,5-tricarboxylate

Cat. No.: B13893822
M. Wt: 287.31 g/mol
InChI Key: IBFGGAQUXJGPAC-RKDXNWHRSA-N
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Description

O1-tert-butyl O2,O5-dimethyl trans-pyrrolidine-1,2,5-tricarboxylate is a chemical compound with a complex structure. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of three carboxylate groups and tert-butyl and dimethyl ester functionalities, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-tert-butyl O2,O5-dimethyl trans-pyrrolidine-1,2,5-tricarboxylate typically involves multi-step organic reactions. One common method includes the esterification of pyrrolidine-1,2,5-tricarboxylic acid with tert-butyl alcohol and methanol in the presence of acid catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

O1-tert-butyl O2,O5-dimethyl trans-pyrrolidine-1,2,5-tricarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

O1-tert-butyl O2,O5-dimethyl trans-pyrrolidine-1,2,5-tricarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a drug candidate or a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O1-tert-butyl O2,O5-dimethyl trans-pyrrolidine-1,2,5-tricarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes or receptors. The molecular pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    O1-tert-butyl O2,O5-dimethyl cis-pyrrolidine-1,2,5-tricarboxylate: A stereoisomer with similar chemical properties but different spatial arrangement.

    1,2,5-Pyrrolidinetricarboxylic acid, 1-(1,1-dimethylethyl) 2,5-dimethyl ester: Another derivative with similar functional groups.

Uniqueness

O1-tert-butyl O2,O5-dimethyl trans-pyrrolidine-1,2,5-tricarboxylate is unique due to its specific trans configuration, which can influence its reactivity and interactions with other molecules. This configuration can result in different physical and chemical properties compared to its cis counterpart .

Properties

Molecular Formula

C13H21NO6

Molecular Weight

287.31 g/mol

IUPAC Name

1-O-tert-butyl 2-O,5-O-dimethyl (2R,5R)-pyrrolidine-1,2,5-tricarboxylate

InChI

InChI=1S/C13H21NO6/c1-13(2,3)20-12(17)14-8(10(15)18-4)6-7-9(14)11(16)19-5/h8-9H,6-7H2,1-5H3/t8-,9-/m1/s1

InChI Key

IBFGGAQUXJGPAC-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](CC[C@@H]1C(=O)OC)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)C(=O)OC

Origin of Product

United States

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